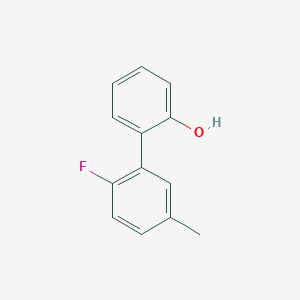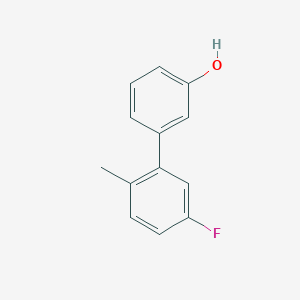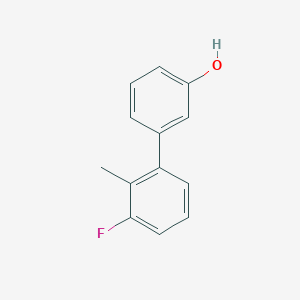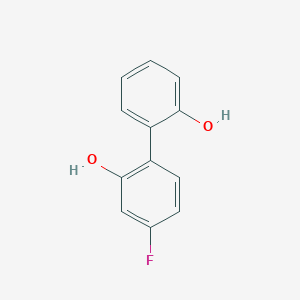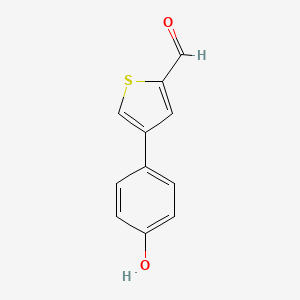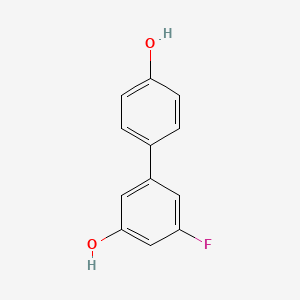
4-(3-Fluoro-5-hydroxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-5-hydroxyphenyl)phenol, or 4-FHP, is a phenolic compound that has been studied for its various applications in the scientific and medical fields. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 122-123°C. 4-FHP has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of biomolecules, and as a starting material for the synthesis of a variety of organic compounds. In addition, 4-FHP has been studied for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease.
科学的研究の応用
4-FHP has been used as a reagent in organic synthesis for the preparation of various organic compounds. It has also been used as a fluorescent probe for the detection of biomolecules, such as proteins and DNA. In addition, 4-FHP has been studied for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer’s disease.
作用機序
The mechanism of action of 4-FHP is not fully understood. However, it is believed that 4-FHP may act as an inhibitor of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in the regulation of cell growth and proliferation. In addition, 4-FHP has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FHP have been studied in various animal models. Studies have shown that 4-FHP can inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-FHP has been found to be effective in reducing inflammation in animal models of arthritis and asthma. Furthermore, 4-FHP has been shown to have anti-oxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Laboratory Experiments
The use of 4-FHP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it has a high degree of solubility in organic solvents, which makes it easy to use in a variety of experimental protocols. Third, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 4-FHP in laboratory experiments. For example, the compound has a relatively low melting point, which makes it difficult to purify by recrystallization. In addition, 4-FHP is a highly reactive compound and can be easily degraded by light and heat.
将来の方向性
There are a number of potential future directions for 4-FHP research. First, further studies are needed to determine the exact mechanism of action of 4-FHP in various biological systems. Second, additional studies are needed to evaluate the potential therapeutic efficacy of 4-FHP in various diseases. Third, further research is needed to develop new synthetic methods for the preparation of 4-FHP. Fourth, additional studies are needed to explore the potential of 4-FHP as a fluorescent probe for the detection of biomolecules. Finally, further studies are needed to evaluate the potential toxicity of 4-FHP in various animal models.
合成法
4-FHP can be synthesized by the reaction of 3-fluoro-5-hydroxyphenyl acetate with sodium hydroxide in the presence of aqueous ethanol. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization from ethanol. The purity of the product can be verified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
3-fluoro-5-(4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLWUDZFPHNALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683458 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-34-5 |
Source


|
| Record name | 5-Fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
